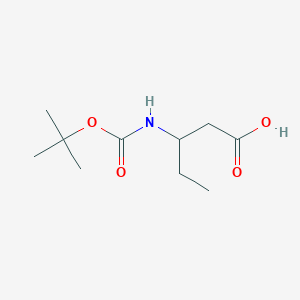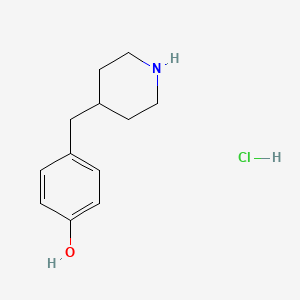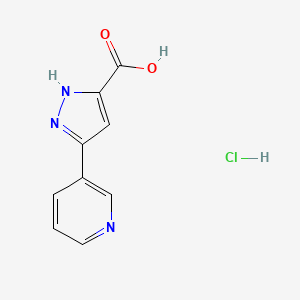
乙基(2-苯乙基)胺盐酸盐
描述
Ethyl(2-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C10H15N•HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes .
科学研究应用
Ethyl(2-phenylethyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
生化分析
Biochemical Properties
Ethyl(2-phenylethyl)amine hydrochloride plays a crucial role in biochemical reactions, particularly in the central nervous system. It interacts with enzymes such as monoamine oxidase B (MAO-B) and aromatic L-amino acid decarboxylase (AADC). MAO-B primarily metabolizes the compound, converting it into phenylacetic acid . Additionally, it binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions regulate monoamine neurotransmission and influence various physiological processes.
Cellular Effects
Ethyl(2-phenylethyl)amine hydrochloride affects various types of cells and cellular processes. In the brain, it influences cell signaling pathways by binding to TAAR1, which modulates the release of neurotransmitters such as dopamine and serotonin . This compound also impacts gene expression and cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation . These effects contribute to its role as a central nervous system stimulant and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of ethyl(2-phenylethyl)amine hydrochloride involves its interactions with specific biomolecules. It binds to TAAR1, leading to the activation of intracellular signaling cascades that regulate neurotransmitter release . Additionally, it inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions result in enhanced neurotransmission and stimulation of the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl(2-phenylethyl)amine hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ethyl(2-phenylethyl)amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and mood by increasing the availability of neurotransmitters . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic settings.
Metabolic Pathways
Ethyl(2-phenylethyl)amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into phenylacetic acid . Other enzymes, such as aldehyde dehydrogenase (ALDH), also play a role in its metabolism . These metabolic pathways influence the compound’s bioavailability and its effects on neurotransmitter levels and cellular function.
Transport and Distribution
Within cells and tissues, ethyl(2-phenylethyl)amine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters such as VMAT2, which facilitate its uptake into synaptic vesicles . Additionally, binding proteins and other transporters may influence its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are critical for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of ethyl(2-phenylethyl)amine hydrochloride affects its activity and function. The compound is primarily localized in monoamine neurons, where it interacts with TAAR1 and VMAT2 . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its interactions with other biomolecules and its overall efficacy . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl(2-phenylethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylethylamine with acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: In industrial settings, the production of ethyl(2-phenylethyl)amine hydrochloride often involves the catalytic hydrogenation of 2-phenylethylamine with ethyl chloride in the presence of a palladium catalyst. This method provides high yields and is suitable for large-scale production .
化学反应分析
Types of Reactions: Ethyl(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
作用机制
The mechanism of action of ethyl(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The compound may also affect the release and reuptake of neurotransmitters, thereby altering synaptic transmission .
相似化合物的比较
Phenethylamine: A primary amine with similar structural features but lacks the ethyl group.
N-Methylphenethylamine: Similar structure with a methyl group instead of an ethyl group.
Amphetamine: A substituted phenethylamine with additional functional groups that enhance its psychoactive properties
Uniqueness: Ethyl(2-phenylethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group differentiates it from other phenethylamines, influencing its reactivity and interaction with molecular targets .
属性
IUPAC Name |
N-ethyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLAWGGXZKVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589339 | |
| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61185-89-5 | |
| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl(2-phenylethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)


![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)
